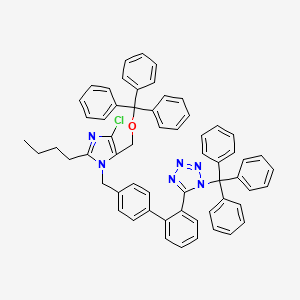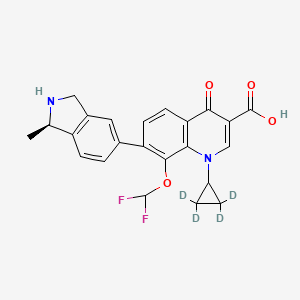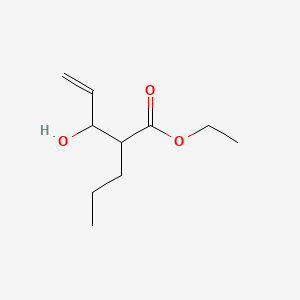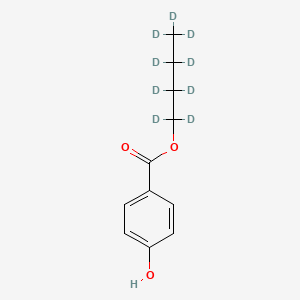
N'-Methyl-4-nitrophenylene-1,2-diamine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 is a deuterium-labeled compound with the molecular formula C7H6D3N3O2 and a molecular weight of 170.18 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 typically involves the introduction of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium atoms without affecting the overall structure of the compound .
Industrial Production Methods
Industrial production of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs and other substances.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemicals, as well as in quality control processes.
Wirkmechanismus
The mechanism of action of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling that allows researchers to track its behavior in biological systems. This can help identify the molecular targets and pathways involved in its effects, providing valuable insights into its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-Methyl-4-nitro-1,2-benzenediamine-d3
- N1-Methyl-4-nitro-o-phenylenediamine-d3
- 2-Methylamino-5-nitroaniline-d3
Uniqueness
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 is unique due to its specific deuterium labeling, which distinguishes it from other similar compounds. This labeling provides enhanced stability and allows for more precise tracking in scientific studies, making it a valuable tool in research .
Eigenschaften
CAS-Nummer |
1246816-48-7 |
|---|---|
Molekularformel |
C7H9N3O2 |
Molekulargewicht |
170.186 |
IUPAC-Name |
4-nitro-1-N-(trideuteriomethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,8H2,1H3/i1D3 |
InChI-Schlüssel |
MNIKERWISBANET-FIBGUPNXSA-N |
SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N |
Synonyme |
N1-Methyl-4-nitro-1,2-benzenediamine; N1-Methyl-4-nitro-o-phenylenediamine; 2-Methylamino-5-nitroaniline; N1-Methyl-4-nitro-1,2-benzenediamine; N1-Methyl-4-nitro-o-phenylenediamine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













